molecular formula C18H18ClNO5S B11702746 Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate CAS No. 300828-09-5

Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate

Cat. No.: B11702746
CAS No.: 300828-09-5
M. Wt: 395.9 g/mol
InChI Key: WSPYULZRNTXEFF-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Acetylation: The thiophene derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The acetylated thiophene is reacted with 4-chlorophenoxyacetic acid to form the amide bond. This step typically requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of a strong acid like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Pharmacology: Research focuses on its interactions with biological targets and its potential therapeutic effects.

    Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs).

    Biology: Investigations into its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-acetyl-2-[2-(4-methoxyphenoxy)acetamido]-4-methylthiophene-3-carboxylate
  • Ethyl 5-acetyl-2-[2-(4-bromophenoxy)acetamido]-4-methylthiophene-3-carboxylate

Uniqueness

Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate is unique due to the presence of the 4-chlorophenoxy group, which can significantly influence its biological activity and chemical reactivity. This substitution can enhance its potency as an antimicrobial or anticancer agent compared to similar compounds with different substituents.

Properties

CAS No.

300828-09-5

Molecular Formula

C18H18ClNO5S

Molecular Weight

395.9 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H18ClNO5S/c1-4-24-18(23)15-10(2)16(11(3)21)26-17(15)20-14(22)9-25-13-7-5-12(19)6-8-13/h5-8H,4,9H2,1-3H3,(H,20,22)

InChI Key

WSPYULZRNTXEFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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